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molecular formula C9H6ClF3N2 B179888 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 118000-42-3

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B179888
M. Wt: 234.6 g/mol
InChI Key: WBZFGJBEZDPBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06013654

Procedure details

A mixture of 2-amino-5-trifluoromethylpyridine (Fluorochem; 3.19 g), 1,3-dichloroacetone (Aldrich; 3.00 g), and dimethoxyethane (Aldrich; 15 mL) is stirred at room temperature for 4 days. The resulting solid is collected and washed with several milliliters of dimethoxyethane. The solid is then taken up in ethanol (30 mL) and the mixture is heated at 80° C. for 2.5 h, at which time diisopropylethylamine (Aldrich; 3.5 mL) is added. After stirring with heating an additional 3.5 h, the mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and aq. sodium bicarbonate. The organic layers are filtered through sodium sulfate and concentrated; the residue is chromatographed on silica gel using methanol/dichloromethane (1/99) to give 3.33 g of 2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine. 1H NMR (CDCl3) δ 4.78, 7.36, 7.69, 7.73, 8.48.
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[Cl:12][CH2:13][C:14]([CH2:16]Cl)=O>C(COC)OC>[Cl:12][CH2:13][C:14]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:4][N:3]2[CH:16]=1

Inputs

Step One
Name
Quantity
3.19 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
3 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
15 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
WASH
Type
WASH
Details
washed with several milliliters of dimethoxyethane
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 80° C. for 2.5 h, at which time diisopropylethylamine (Aldrich; 3.5 mL)
Duration
2.5 h
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
with heating an additional 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between dichloromethane and aq. sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The organic layers are filtered through sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClCC=1N=C2N(C=C(C=C2)C(F)(F)F)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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